Trimethylphloroglucinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSXKSWDLYJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196258 | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-03-0 | |
| Record name | Trimethylphloroglucinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylphloroglucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Trimethylphloroglucinol
Established Synthesis Routes
Several synthetic pathways have been developed for the production of trimethylphloroglucinol. These routes originate from different starting materials and employ a variety of chemical reactions and catalysts.
Methylation of Phloroglucinol (B13840)
A primary and direct method for synthesizing this compound is through the methylation of phloroglucinol. google.com This process involves the substitution of the hydroxyl groups on the phloroglucinol ring with methyl groups. The reaction can be effectively carried out using methylating agents such as dimethyl sulfate (B86663) in the presence of a base. uq.edu.au
Another approach involves using methanol (B129727) as the methylating agent, catalyzed by an acid like sulfuric acid. patsnap.com In a typical procedure, phloroglucinol is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is then heated under reflux. uq.edu.aupatsnap.com Following the reaction, the product is isolated through extraction and purification. patsnap.com This method offers a straightforward route to this compound, leveraging the readily available starting material, phloroglucinol.
A patent describes a process where phloroglucinol is reacted in methanol with sulfuric acid, followed by a second methylation step using dimethyl carbonate, which is noted as a non-toxic and non-corrosive reagent, enhancing the safety and environmental friendliness of the synthesis. patsnap.com
Table 1: Exemplary Conditions for the Methylation of Phloroglucinol
| Reagents | Catalyst | Solvent | Temperature | Reaction Time | Reference |
| Anhydrous Phloroglucinol, Dimethyl Carbonate | Potassium Carbonate | Dimethyl Sulfoxide | 140°C | 2 hours (post-addition) | patsnap.com |
| Anhydrous Phloroglucinol | Concentrated Sulfuric Acid | Methanol | 80°C | 6 hours | patsnap.com |
| Anhydrous Phloroglucinol | 98% Sulfuric Acid | Methanol | 90°C | 4 hours | patsnap.com |
| Phloroglucinol, Dimethyl Sulphate | Caustic Soda | - | Reflux | - | uq.edu.au |
Preparation from Hexachlorobenzene (B1673134) (Two-step reaction)
An alternative synthesis of this compound starts from hexachlorobenzene. patsnap.com This method proceeds via a two-step reaction. Research has been conducted on synthesizing 1,3,5-trimethoxybenzene (B48636) from hexachlorobenzene through an etherification and subsequent dechlorination reaction, with reported yields around 67.5%. google.com While this pathway exists, the relatively lower yield may render it less favorable for industrial-scale production compared to other methods. google.com
Hydrolysis of sym-Triaminobenzene Homologues
A significant and well-studied route to phloroglucinol and its derivatives, including this compound, involves the hydrolysis of symmetric triaminobenzene and its homologues. researchgate.netthieme-connect.com This multi-step process begins with the reduction of corresponding trinitrobenzene derivatives.
The initial and crucial step in this synthetic sequence is the catalytic hydrogenation of trinitrobenzene homologues to their corresponding triamino derivatives. researchgate.netmdpi.com This reduction of the nitro groups to amino groups is a key transformation that paves the way for the subsequent hydrolysis to the desired phloroglucinol derivative. The process is noted for being an environmentally benign method for producing triamino derivatives. researchgate.net The resulting triaminobenzenes are often isolated as stable sulfuric acid salts. thieme-connect.com
The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation reaction. Palladium-based catalysts are frequently employed due to their high activity under mild conditions. researchgate.net Specifically, palladium supported on "Sibunit," a type of porous carbon material, has been extensively investigated. researchgate.netcatalysis.ruglobalauthorid.com Studies have shown that a 1% Pd/Sibunit catalyst can be more effective than a 5% version in terms of reaction time and yield of the target triaminobenzene derivative. researchgate.netresearchgate.net The use of Pd/Sibunit allows the reaction to proceed efficiently and can be reused for multiple cycles, which is economically advantageous. mdpi.comresearchgate.net
Besides palladium, other metal catalysts have been explored. Copper-based catalysts, such as copper-aluminum mixed oxides derived from layered double hydroxides and copper phyllosilicate supported on silica (B1680970), have demonstrated high activity and selectivity in the hydrogenation of trinitrobenzenes. thieme-connect.commdpi.comresearchgate.netnih.gov Other catalysts mentioned for the hydrogenation of aromatic nitro compounds include Raney Ni, PtO₂, and various other metals like Pt, Ru, and Rh supported on materials such as activated carbon, SiO₂, and Al₂O₃. researchgate.net
Table 2: Catalysts Used in the Hydrogenation of Trinitrobenzene Derivatives
| Catalyst | Support | Substrate | Key Findings | Reference(s) |
| 1% Pd | Sibunit | 2,4,6-Trinitrotoluene (B92697), 2,4,6-Trinitroxylene, 2,4,6-Trinitromesitylene | Preferable to 5% Pd/Sibunit; shorter reaction time and higher yield. | researchgate.netmdpi.com |
| 6% Pd | Carbon (C) | 1,3,5-Trinitrobenzene, 2,4,6-Trinitrobenzoic Acid | Effective for complete hydrogenation at elevated pressure. | researchgate.net |
| Cu-Al mixed oxides | Layered Double Hydroxides | 1,3,5-Trinitrobenzene and its methyl homologues | Selective formation of corresponding triaminobenzenes. | thieme-connect.com |
| 10% Cu | SiO₂ | 1,3,5-Trinitrobenzene | Achieved 82% yield of triaminobenzene under optimal conditions. | mdpi.comresearchgate.net |
The conditions under which the catalytic hydrogenation is performed significantly influence the reaction's outcome. The choice of solvent, temperature, and hydrogen pressure are key parameters that are optimized to maximize the yield and selectivity of the desired triaminobenzene homologue.
For Pd/Sibunit catalyzed hydrogenations, reactions are often carried out in solvents like methanol or a mixture of methanol and toluene (B28343) at temperatures ranging from 50–55 °C and a hydrogen pressure of 0.5 MPa. researchgate.net An alternative solvent system that has been successfully employed is a mixture of acetone (B3395972) and water, which avoids the use of the more toxic methanol. researchgate.net
When using copper-based catalysts, the reaction conditions can be more demanding. For instance, optimal conditions for a copper-silica catalyst were found to be a temperature of 170 °C and an initial hydrogen pressure of 1.3 MPa. mdpi.comresearchgate.netnih.gov These conditions led to the complete conversion of trinitrobenzene. mdpi.comnih.gov The hydrogenation of nitroarenes using other catalyst systems has been explored under a wide range of conditions, with temperatures up to 140 °C and hydrogen pressures reaching 80 bar. nih.govbohrium.com
Table 3: Reaction Conditions for Catalytic Hydrogenation of Trinitrobenzene Derivatives
| Catalyst System | Solvent | Temperature | Pressure | Substrate | Reference(s) |
| 1% Pd/Sibunit | Methanol or Methanol/Toluene | 50–55 °C | 0.5 MPa | 2,4,6-Trinitrotoluene, etc. | researchgate.net |
| Pd/Sibunit | Acetone/Water (4:1 to 7:1) | - | - | 2,4,6-Trinitrobenzoic Acid | researchgate.net |
| 10% Cu/SiO₂ | - | 170 °C | 1.3 MPa | 1,3,5-Trinitrobenzene | mdpi.comresearchgate.net |
| 6% Pd/C | Ethanol | 50 °C | 5 bar | 1,3,5-Trinitrobenzene | researchgate.net |
| Mn-1 | Toluene | 130 °C | 80 bar | Nitroarenes | nih.gov |
| Co-SiCN | Ethanol/Water (4:1) | 110 °C | 5.0 MPa | Nitrobenzene | bohrium.com |
Hydrolysis of Resultant Amine Salts
A key pathway to obtaining this compound involves the hydrolysis of triaminomesitylene salts. nih.govresearchgate.net This process typically follows the catalytic hydrogenation of a corresponding trinitro-aromatic compound, 2,4,6-trinitromesitylene. nih.gov The hydrogenation, often performed in methanol at 50–55 °C and 0.5 MPa pressure using a Palladium on Sibunit (Pd/Sibunit) catalyst, produces 2,4,6-triaminomesitylene, which is isolated as a sulfuric acid salt in high yield (97%). researchgate.net
The subsequent hydrolysis of this amine salt is a critical step to yield the final polyphenol. nih.gov The reaction involves refluxing the salt in deaerated water, a measure taken to prevent oxidation of the amine salt. nih.gov The hydrolysis of the 2,4,6-triaminomesitylene salt is refluxed for approximately 14 hours. nih.govchemicalbook.com Following the reaction, the mixture is typically filtered while hot, and the product is extracted from the cooled filtrate using a solvent like ethyl acetate (B1210297). nih.govchemicalbook.com This method has been shown to produce this compound with a yield of 82.3% and a purity of ≥ 96% as determined by HPLC. nih.gov
The efficiency of hydrolysis can be influenced by the substitution on the benzene (B151609) ring. nih.gov Electron-donating methyl groups can decrease the compound's activity in nucleophilic substitution reactions. nih.gov A comparative study of mono-, di-, and trimethylated phloroglucinol synthesis demonstrated that the hydrolysis time and resulting yields vary for each homologue. nih.govresearchgate.net
Table 1: Comparative Hydrolysis of Triaminobenzene Homologue Salts
| Starting Amine Salt | Resulting Product | Hydrolysis Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4,6-Triaminotoluene Sulfate | 2-Methylphloroglucinol | 24 | 90.3 | nih.govresearchgate.net |
| 2,4,6-Triaminoxylene Sulfate | 2,4-Dimethylphloroglucinol | 35 | 77.0 | nih.govresearchgate.net |
| 2,4,6-Triaminomesitylene Sulfate | 2,4,6-Trimethylphloroglucinol | 14 | 82.3 | nih.govresearchgate.net |
Methyl Formylation Reaction of Phenol and Subsequent Oxidation
The formylation of phenols is a fundamental reaction for introducing an aldehyde group (-CHO) onto a phenolic ring, typically at the ortho position, to create salicylaldehydes. orgsyn.orguio.no Various methods exist for this transformation, such as the Duff reaction, the Reimer-Tiemann reaction, and the Casnati-Skattebøl ortho-formylation method, which uses paraformaldehyde and a MgCl2-Et3N system. uio.no Subsequent oxidation of the resulting aldehyde, for instance through a Dakin oxidation, can convert the formyl group into a hydroxyl group, yielding catechols. uio.no
However, the synthesis of this compound does not typically proceed via a "methyl formylation" of phenol. The structure of this compound features a fully substituted benzene ring with three hydroxyl and three methyl groups. Synthetic strategies therefore focus on either the methylation of the phloroglucinol core or begin with an already methylated precursor like mesitylene (B46885) or its derivatives. nih.govpatsnap.comanu.edu.au For example, Friedel–Crafts acylation of phloroglucinol is a common strategy for creating derivatives, followed by other modifications. anu.edu.auresearchgate.net The synthesis of this compound itself is more directly achieved through the hydrolysis of triaminomesitylene salts, as previously described, or by the comprehensive methylation of phloroglucinol. nih.govpatsnap.com
Novel Synthetic Approaches and Optimization Strategies
Recent advancements in the synthesis of this compound have focused on improving efficiency, safety, and environmental sustainability. patsnap.com
Green Chemistry Principles in Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes by following a set of twelve principles, which include preventing waste, maximizing atom economy, and using less hazardous substances. sigmaaldrich.comacs.orgrroij.com
In the context of this compound synthesis, a notable green approach involves replacing hazardous reagents with safer alternatives. patsnap.com A patented method highlights the use of dimethyl carbonate as a methylating agent instead of the highly toxic dimethyl sulfate. patsnap.com Dimethyl carbonate is non-toxic and non-corrosive, which greatly enhances production safety. patsnap.com This method also utilizes sulfuric acid to catalyze the initial reaction with phloroglucinol, which is a simpler and more convenient operation. patsnap.com The use of safer solvents like water or ethanol, and the development of solvent-free reactions, are also core tenets of green chemistry that can be applied to reduce the environmental footprint of chemical processes. jddhs.compurkh.com
Reduction of Byproducts and Environmental Impact
A primary goal of green chemistry is the minimization or elimination of waste. acs.org Solvents are a major contributor to chemical waste, often accounting for 50-80% of the mass in a standard batch operation. skpharmteco.comacs.org Therefore, choosing safer, recyclable solvents or designing solvent-free reactions is critical. skpharmteco.com
In the synthesis of this compound, specific strategies have been developed to reduce byproducts. The use of sulfuric acid as a catalyst in one method is reported to decrease reaction byproducts and reduce damage to production equipment. patsnap.com In the route starting from 2,4,6-trinitromesitylene, the use of a recyclable Pd/Sibunit catalyst for the hydrogenation step is an effective strategy. nih.gov Research shows the catalyst's activity declines negligibly over 10 cycles of reuse, significantly reducing waste. nih.govresearchgate.net This approach aligns with the green chemistry principle of catalysis, where catalytic reagents are superior to stoichiometric ones. sigmaaldrich.comjddhs.com
Enhancement of Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. In the synthesis of this compound via the hydrolysis of triaminomesitylene sulfate, a yield of 82.3% with a purity of at least 96% (by HPLC) has been achieved. nih.gov The selection of the catalyst in the preceding hydrogenation step is also vital; a 1% Pd/Sibunit catalyst was found to be preferable to a 5% version, as it shortens the reaction time and provides a higher yield of the triaminobenzene intermediate. nih.govresearchgate.net
A greener synthesis method using dimethyl carbonate for methylation also reports an improvement in the quality and yield of the final product. patsnap.com One patent claims this method can produce this compound with a yield of over 90% and a liquid phase purity higher than 99.5%. google.com Careful control over reaction parameters, such as temperature, reaction time, and pH, is essential for achieving these high levels of yield and purity. nih.gov
Derivatization and Analog Synthesis
The core structure of phloroglucinol is a versatile platform for the synthesis of a wide range of derivatives and analogs. anu.edu.auresearchgate.net The synthesis of methylated analogs of phloroglucinol is a prime example of this. nih.gov
The same general synthetic pathway—catalytic hydrogenation of a nitrated benzene derivative followed by hydrolysis of the resulting amine salt—can be used to produce mono-, di-, and trimethylated phloroglucinols. nih.govresearchgate.net By starting with 2,4,6-trinitrotoluene and 2,4,6-trinitroxylene, respectively, 2-Methylphloroglucinol and 2,4-Dimethylphloroglucinol can be synthesized in yields of 90% and 77%. nih.govresearchgate.net This demonstrates a systematic approach to creating a family of related analogs.
Beyond methylation, the phloroglucinol scaffold can undergo other derivatization reactions, such as Friedel-Crafts acylation, which introduces acyl groups to the ring. anu.edu.auresearchgate.net This reaction is used to synthesize numerous naturally occurring phloroglucinol derivatives. anu.edu.au These derivatization and analog synthesis strategies allow for the creation of a diverse library of compounds from a common starting point, enabling further research into their properties and applications.
Table of Mentioned Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | 2,4,6-Trihydroxy-1,3,5-trimethylbenzene | C9H12O3 |
| 2-Methylphloroglucinol | 2,4,6-Trihydroxytoluene | C7H8O3 |
| 2,4-Dimethylphloroglucinol | 2,4,6-Trihydroxy-m-xylene | C8H10O3 |
| Phloroglucinol | 1,3,5-Trihydroxybenzene | C6H6O3 |
| 2,4,6-Trinitromesitylene | 1,3,5-Trimethyl-2,4,6-trinitrobenzene | C9H9N3O6 |
| 2,4,6-Triaminomesitylene | 1,3,5-Trimethylbenzene-2,4,6-triamine | C9H15N3 |
| 2,4,6-Trinitrotoluene | TNT | C7H5N3O6 |
| 2,4,6-Triaminotoluene | Toluene-2,4,6-triamine | C7H11N3 |
| 2,4,6-Trinitroxylene | 1,3-Dimethyl-2,4,6-trinitrobenzene | C8H7N3O6 |
| 2,4,6-Triaminoxylene | 1,3-Dimethyl-2,4,6-benzenetriamine | C8H13N3 |
| Dimethyl Carbonate | DMC | C3H6O3 |
| Dimethyl Sulfate | Sulfuric acid, dimethyl ester | C2H6O4S |
| Paraformaldehyde | Polyoxymethylene | (CH2O)n |
| Mesitylene | 1,3,5-Trimethylbenzene | C9H12 |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies on derivatives of phloroglucinol, including this compound, have been instrumental in enhancing its therapeutic properties. The methylation of the three hydroxyl groups on the phloroglucinol ring to form 1,3,5-trimethoxybenzene (this compound) is a key modification. This structural change results in a compound with a similar pharmacological profile to its parent, phloroglucinol, but with a duration of action that is approximately six times longer.
The core structure of phloroglucinol has been a scaffold for developing a wide range of derivatives with diverse biological activities. Research has shown that acylphloroglucinols represent the largest group of naturally occurring phloroglucinol derivatives and exhibit activities such as antidepressant, antimicrobial, and anti-inflammatory effects. nih.gov Synthetic exploration has further expanded on this, creating novel derivatives with potent inhibitory effects on various enzymes.
Key SAR findings from various studies on phloroglucinol derivatives are summarized below:
| Derivative Class | Structural Modification | Impact on Activity | Reference |
| Methylated Phloroglucinols | Methylation of hydroxyl groups to form this compound. | Enhanced antispasmodic properties and a significantly longer duration of action compared to phloroglucinol. smarthealer.pk | |
| Acylated Phloroglucinols | Introduction of acyl groups to the phloroglucinol ring. | Confers fatty acid synthase inhibitory activity. nih.gov Diacylphloroglucinol derivatives act as dual inhibitors of iNOS and NF-κB, indicating anti-inflammatory potential. nih.gov | |
| Cinnamyl-substituted Phloroglucinols | Addition of cinnamyl moieties to the phloroglucinol structure. | Creates derivatives with inhibitory effects on enzymes like carbonic anhydrase. tandfonline.com | |
| Xanthoxyline Derivatives | Modifications on a related phloroglucinol-type structure. | Methoxyl and carbonyl groups are identified as critical for antispasmodic activity. researchgate.net |
These studies underscore the importance of the number and position of hydroxyl and methoxyl groups on the aromatic ring for pharmacological activity. tandfonline.com For instance, in xanthoxyline derivatives, which are structurally related to phloroglucinols, the presence of two methoxyl groups was shown to be crucial for potent antispasmodic effects. researchgate.net
Synthesis of this compound Derivatives for Specific Applications
The synthesis of this compound itself and its subsequent derivatives involves several established methodologies. A primary route to this compound (1,3,5-trimethoxybenzene) is the methylation of phloroglucinol. kinsotech.com This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. fengchengroup.com An alternative and environmentally safer method utilizes dimethyl carbonate, which is non-toxic and non-corrosive. patsnap.com
Another significant industrial method involves the catalytic hydrogenation of trinitrobenzene homologues, such as 2,4,6-trinitromesitylene, over a palladium or copper-based catalyst, followed by the hydrolysis of the resulting triaminobenzene intermediates. thieme-connect.com This process yields this compound with good efficiency. thieme-connect.comchemicalbook.com
Once synthesized, this compound serves as a starting material for derivatives with specific applications. For example, 2,4-diamino-1,3,5-trimethoxybenzene, a derivative used in the cosmetic industry, is prepared via the catalytic reduction of 2,4-dinitro-1,3,5-trimethoxybenzene.
The table below outlines common synthetic methods for this compound and its derivatives:
| Target Compound | Precursor(s) | Key Reagents/Catalysts | Application of Derivative | Reference |
| This compound | Phloroglucinol | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | Pharmaceutical Intermediate | fengchengroup.com |
| This compound | 2,4,6-Trinitromesitylene | Pd/Sibunit or Cu-Al mixed oxide catalysts, H₂, H₂SO₄ (for hydrolysis) | Pharmaceutical Intermediate | thieme-connect.com |
| This compound | Phloroglucinol | Dimethyl carbonate, Sulfuric acid | Pharmaceutical Intermediate | patsnap.com |
| 2,4-Dichloro-1,3,5-trimethoxybenzene | 1,3,5-Trimethoxybenzene | Trichloroisocyanuric acid | Research/Synthetic Intermediate | |
| 2,4-Diamino-1,3,5-trimethoxybenzene | 2,4-Dinitro-1,3,5-trimethoxybenzene | Catalytic reduction | Coupling agent in hair dyes | google.com |
| Cinnamyl-substituted Phloroglucinols | Phloroglucinol, p-Methoxycinnamyl bromide | Sodium hydride (NaH) | Enzyme Inhibition Studies | tandfonline.com |
Role as an Intermediate in Complex Chemical Syntheses
This compound, often referred to by its chemical name 1,3,5-trimethoxybenzene, is a valuable intermediate in a variety of complex chemical syntheses due to its activated aromatic ring. ontosight.aicymitquimica.comchembk.com
Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is a key raw material. fengchengroup.com It is notably used in the synthesis of Buflomedil hydrochloride, a vasodilator drug used to treat peripheral vascular disorders. kinsotech.comchembk.comcphi-online.comgoogle.com Its role as an antispasmodic agent, often in combination with phloroglucinol, is also a primary application. The compound's structure serves as a precursor for more complex medicinal compounds where its structural and chemical features are desirable. sarchemlabs.com
Agrochemical Synthesis
This compound is cited as an important intermediate in the synthesis of pesticides and other agrochemicals. kinsotech.comontosight.aicymitquimica.comgoogle.comkinsopharma.com Its derivatives are investigated for potential applications in agrochemistry. sarchemlabs.com While specific commercial agrochemicals derived from this compound are not detailed in the available literature, its established role as a synthetic building block points to its utility in this sector. The synthesis of propesticides, which are structurally modified active ingredients, is a key concept in modern agrochemical design, a field where versatile intermediates like this compound are valuable. nih.gov
Dye and Pigment Production
The utility of this compound extends to the dye and pigment industry. fengchengroup.com A significant application is in the production of oxidative hair dyes, where the derivative 2,4-diamino-1,3,5-trimethoxybenzene functions as a coupling agent. google.com This highlights the versatility of the trimethoxybenzene scaffold in creating functional colorants. The parent compound, phloroglucinol, is a well-known coupling agent for diazo dyes, and its derivatives are essential reactants for producing various dyes and pigments.
Polymer Synthesis
In material science, 1,3,5-trimethoxybenzene is employed as a monomer or co-monomer in polymer synthesis. sarchemlabs.com Its molecular structure contributes to producing polymers with specific thermal and mechanical properties. sarchemlabs.com Research has demonstrated its use in the terpolymerization with 2,4,6-trimethoxyacetophenone and formaldehyde (B43269) to create novel reactive phenolic resins. cnrs.fr These resins possess characteristics of both traditional phenolic resins and advanced reactive polymers. cnrs.fr The aromatic nature of the compound makes it suitable for formulating specialized polymers and resins. sarchemlabs.com
Advanced Spectroscopic and Analytical Characterization of Trimethylphloroglucinol
Chromatographic Techniques for Analysis and Quantification
Chromatographic separation is fundamental to the quality control of trimethylphloroglucinol, allowing for its separation from related substances, impurities, and other active pharmaceutical ingredients.
Reverse-phase HPLC (RP-HPLC) stands as the principal analytical technique for the routine analysis of this compound. Its widespread adoption is due to its high resolution, sensitivity, and adaptability for quantifying the compound in various matrices.
Several HPLC methods have been optimized for the simultaneous determination of this compound and its frequent combination partner, phloroglucinol (B13840). Optimization of chromatographic conditions is crucial to achieve good resolution and a stable baseline in a short run time. scirp.org Key parameters that are typically adjusted include the stationary phase, mobile phase composition, flow rate, and detection wavelength.
One optimized method utilized a C18 YMC column (150 mm x 4.6 mm, 3 µm) with a mobile phase of acetonitrile (B52724) and water. scirp.org Progressive adjustments to the mobile phase proportions and flow rate resulted in well-separated peaks for phloroglucinol and this compound at retention times of approximately 2.391 minutes and 3.735 minutes, respectively, within a 6-minute run time. scirp.org Another established method employs an acetonitrile-water (1:1 v/v) mobile phase with the pH adjusted to 3 using phosphoric acid, a flow rate of 2 ml/minute, and UV detection at 242 nm. nih.govresearchgate.netresearchgate.net This method achieved optimal retention times of 1.29 minutes for phloroglucinol and 2 minutes for this compound. researchgate.net
Further refinement in methodology has led to the use of dual-wavelength detection to enhance specificity. For instance, a method using a Hibar µBondapak ODS C18 column monitors phloroglucinol at 266 nm and this compound at 205 nm. nih.gov Another approach uses a Symmetry C18 column with a mobile phase of Methanol (B129727):Buffer:Sulfuric Acid (60:40:0.3) and UV detection at 234 nm. researchgate.net
Interactive Data Table: Optimized HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| C18 YMC (150 x 4.6 mm, 3µm) | Acetonitrile/Water (proportions optimized) | Not specified | 265 | ~3.735 | scirp.org |
| µBondapak C18 | Acetonitrile/Water (1:1 v/v), pH 3 | 2.0 | 242 | 2.0 | nih.govresearchgate.netresearchgate.net |
| Hibar µBondapak ODS C18 | Acetonitrile:Buffer:Sulfuric Acid 0.1M (50:50:0.3 v/v/v) | 1.0 | 205 | Not specified | nih.gov |
| Symmetry C18 | Methanol:Buffer:Sulfuric Acid 0.1mol/l (60:40:03) | 1.0 | 234 | Not specified | researchgate.net |
HPLC methods are integral to the quality control of this compound in bulk drug substances and various pharmaceutical dosage forms, including tablets and injectable solutions. scirp.orgnih.govresearchgate.net These methods are employed to confirm the identity and purity of the compound and to quantify its content, ensuring that it meets the declared specifications. nih.govresearchgate.net The ability of HPLC to separate this compound from its degradation products also makes it a valuable tool for stability-indicating assays. nih.govresearchgate.net Forced degradation studies, which involve subjecting the drug to stress conditions like acid, base, oxidation, and heat, have demonstrated the capability of these HPLC methods to resolve the intact drug from any resulting degradants. nih.govresearchgate.net This is crucial for determining the shelf-life and storage conditions of pharmaceutical products.
The reliability of HPLC methods for this compound analysis is established through rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines. nih.gov Validation studies assess several key parameters to ensure the method is fit for its intended purpose.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other active ingredients, is confirmed. nih.govresearchgate.net
Linearity: A linear relationship between the detector response and the concentration of this compound is demonstrated over a specified range. Studies have reported excellent linearity with correlation coefficients (r²) greater than 0.999. nih.govresearchgate.net One method established a linear range of 5 to 30 nanograms. nih.govresearchgate.net
Accuracy: The closeness of the test results to the true value is determined, often through recovery studies. Reported recovery values for this compound are consistently high, typically ranging from 98.44% to 101.24%. nih.govresearchgate.netnih.gov
Precision: The degree of scatter between a series of measurements is evaluated at different levels (repeatability, intermediate precision). The relative standard deviation (RSD) for precision studies is generally found to be low, indicating a high degree of precision. nih.govresearchgate.netijrpns.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters establish the lowest concentration of this compound that can be reliably detected and quantified. Reported values vary depending on the method's sensitivity, with LODs as low as 0.4 nanograms and 10-30 picograms/mL, and LOQs of 33-300 picograms/mL. nih.govresearchgate.netnih.govresearchgate.net
Interactive Data Table: Validation Parameters for this compound HPLC Methods
| Validation Parameter | Finding | Reference |
| Linearity (Correlation Coefficient) | > 0.999 | nih.govresearchgate.net |
| Accuracy (Recovery %) | 98.44% - 100.04% | nih.govresearchgate.net |
| Accuracy (Recovery %) | 98.56% - 101.24% | nih.gov |
| Precision (%RSD) | Low, indicating high precision | nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.4 ng | nih.govresearchgate.net |
| Limit of Detection (LOD) | 10 pg/mL | nih.gov |
| Limit of Detection (LOD) | 30 pg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 33 pg/mL | nih.gov |
| Limit of Quantification (LOQ) | 300 pg/mL | researchgate.net |
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), provides a highly specific and sensitive method for the analysis of this compound. While less common than HPLC for routine quality control, GC-MS is a powerful tool, especially for determining the compound in biological matrices like human plasma. nih.gov Due to the polar nature of the related compound phloroglucinol, a derivatization step, such as silylation, is often required to increase its volatility for GC analysis. nih.gov This technique offers excellent precision and accuracy, with reported coefficients of variation below 15% and a limit of quantitation sensitive enough for pharmacokinetic studies. nih.gov
Thin-Layer Chromatography is a versatile and cost-effective technique used for the separation and identification of this compound. analyticaltoxicology.com It is particularly useful for rapid identity tests and screening purposes. scientificlabs.co.uk High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed for the simultaneous determination of phloroglucinol and this compound. researchgate.net One such method utilizes HPTLC silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase consisting of ethyl acetate (B1210297), butanol, and ammonia (B1221849) (8:2:0.2, by volume), with densitometric scanning at 210.0 nm for quantification. researchgate.net TLC is also effective for separating various phenolic compounds, and different solvent systems can be employed to achieve desired separations on stationary phases like calcium sulphate. niscpr.res.in
High-Performance Liquid Chromatography (HPLC)
Spectrophotometric Approaches
Spectrophotometry is a quantitative analytical technique that measures the absorption of light by a chemical substance. By measuring the amount of light a sample absorbs, the concentration of the analyte can be determined. These methods are widely used in pharmaceutical analysis for their simplicity, speed, and cost-effectiveness.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a specific type of absorption spectroscopy that operates in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. mu-varna.bg When molecules absorb UV or visible light, it results in the transition of electrons from a ground state to a higher energy excited state. mu-varna.bg The wavelength of maximum absorption (λmax) is characteristic of the substance being analyzed. For this compound (TMG), UV detection has been noted at specific wavelengths, such as 242 nm. researchgate.netnih.gov
This technique is foundational for the quantitative analysis of many pharmaceutical compounds, including this compound. However, when TMG is present in a mixture with other compounds that have similar chemical structures, such as its parent compound Phloroglucinol (PHG), their absorption spectra can severely overlap. dntb.gov.uanih.gov This spectral interference makes direct quantitative analysis challenging, necessitating the use of advanced resolution techniques. dntb.gov.uanih.gov
To accurately quantify this compound in the presence of spectrally interfering substances, several mathematical and computational techniques can be applied to the raw spectrophotometric data. These methods are designed to resolve the convoluted signals from the individual components in a mixture without the need for prior chemical separation. dntb.gov.uaresearchgate.net Several univariate methods, including Derivative Ratio (DR), Ratio Difference (RD), Mean Centering of Ratio spectra (MCR), and the Deconvoluted Fourier (DF) method, have been successfully developed and validated for the simultaneous determination of this compound and Phloroglucinol. dntb.gov.uaresearchgate.net
The Derivative Ratio (DR) technique is a powerful tool for resolving the spectra of binary mixtures. nih.gov The method involves dividing the absorption spectrum of the mixture by the absorption spectrum of a standard solution of one of the components (the divisor). The first derivative of this resulting ratio spectrum is then calculated. nih.govekb.eg This process eliminates the contribution of the divisor compound, and the amplitude of the derivative spectrum at a specific wavelength (the zero-crossing point of the other component) is directly proportional to the concentration of the analyte of interest. nih.gov
For the simultaneous analysis of this compound (TMG) and Phloroglucinol (PHG), this method has been effectively applied. dntb.gov.ua The technique demonstrated linearity over a specific concentration range, allowing for accurate quantification. dntb.gov.uaresearchgate.net
Table 1: Validation Parameters for the Derivative Ratio (DR) Method for this compound Analysis
| Parameter | This compound (TMG) |
|---|---|
| Linearity Range (µg/mL) | 2.5–25.0 |
| Divisor | Standard solution of Phloroglucinol |
Data sourced from a study on the simultaneous determination of Phloroglucinol and this compound. dntb.gov.uaresearchgate.net
The Ratio Difference (RD) method is another approach that manipulates ratio spectra to resolve overlapping signals. nih.govnih.gov Similar to the DR method, it begins by generating a ratio spectrum by dividing the mixture's spectrum by the spectrum of a standard divisor. nih.gov The core principle of the RD method is to measure the difference in amplitude at two selected wavelengths on the ratio spectrum. This difference is then correlated to the concentration of the target analyte. nih.gov The chosen wavelengths are critical and are selected to ensure that the contribution of the interfering substance is nullified while maximizing the signal from the analyte. nih.gov
This method was successfully applied to quantify this compound in a binary mixture with Phloroglucinol. dntb.gov.ua The validation of the method confirmed its accuracy and precision within a defined concentration range. dntb.gov.uaresearchgate.net
Table 2: Validation Parameters for the Ratio Difference (RD) Method for this compound Analysis
| Parameter | This compound (TMG) |
|---|---|
| Linearity Range (µg/mL) | 2.5–25.0 |
| Selected Wavelengths | Specific to the ratio spectrum generated |
Data sourced from a study on the simultaneous determination of Phloroglucinol and this compound. dntb.gov.uaresearchgate.net
The Mean Centering of Ratio spectra (MCR) method is a sophisticated chemometric technique used to extract quantitative information from complex, overlapping spectra. nih.govnih.gov The process involves generating the ratio spectrum and then mean-centering it using software like MATLAB. nih.gov Mean centering the vector of the ratio spectrum effectively removes the signal of the interfering component, leaving a signal that is directly proportional to the concentration of the analyte of interest. nih.govresearchgate.net The resulting mean-centered values are then plotted against the corresponding concentrations to create a calibration curve. dntb.gov.ua
This technique has been validated for the simultaneous determination of this compound and Phloroglucinol, proving to be a simple, accurate, and sensitive method for resolving their severely overlapping spectra. dntb.gov.uanih.gov
Table 3: Validation Parameters for the Mean Centering (MCR) Method for this compound Analysis
| Parameter | This compound (TMG) |
|---|---|
| Linearity Range (µg/mL) | 2.5–25.0 |
| Software | MATLAB or similar |
Data sourced from a study on the simultaneous determination of Phloroglucinol and this compound. dntb.gov.uaresearchgate.net
The Deconvoluted Fourier (DF) method, also known as Fourier deconvolution, is an algorithm-based process used to reverse the effects of convolution on recorded spectral data. nwlifescience.com In spectroscopy, a measured spectrum of a mixture can be viewed as a convolution of the individual spectra of its components. nwlifescience.com Fourier deconvolution utilizes Fourier transforms to mathematically separate these convolved signals, allowing for the resolution of the original, individual component spectra. nwlifescience.comastm.org This method can enhance the resolution of overlapping bands and is particularly useful for quantifying components in complex mixtures. nih.gov
The DF method was one of the univariate approaches applied to resolve the severe spectral overlap between this compound and Phloroglucinol. dntb.gov.uaresearchgate.net The method's ability to determine TMG in the binary mixture was validated, demonstrating its effectiveness in this analytical challenge. dntb.gov.uaresearchgate.net
Table 4: Validation Parameters for the Deconvoluted Fourier (DF) Method for this compound Analysis
| Parameter | This compound (TMG) |
|---|---|
| Linearity Range (µg/mL) | 2.5–25.0 |
| Mathematical Tool | Fourier Transform |
Data sourced from a study on the simultaneous determination of Phloroglucinol and this compound. dntb.gov.uaresearchgate.net
Resolution Techniques for Overlapping Spectra
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of phloroglucinol and its derivatives like this compound, liquid chromatography coupled with mass spectrometry (LC-MS) is often employed for quantification in various matrices. nih.gov
When subjected to mass spectrometry, this compound is ionized, typically through electrospray ionization (ESI), and the resulting ions are separated based on their m/z ratio. The mass spectrum of a related compound, 1,3,5-trimethylbenzene (mesitylene), shows a molecular ion peak corresponding to its molecular weight, and fragmentation patterns that arise from the loss of methyl groups or other fragments. docbrown.infonist.gov For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₉H₁₂O₃).
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the simultaneous determination of phloroglucinol and this compound. researchgate.netscirp.org These methods utilize specific parent→daughter ion transitions for sensitive and selective quantification. For instance, in the analysis of the parent compound phloroglucinol, a parent molecule ion ([M-H]⁻) at m/z 125 is often monitored in negative ion mode. nih.govnih.gov A similar approach would be applied to this compound, selecting appropriate precursor and product ions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to ensure accurate identification and quantification.
Table 1: Illustrative Mass Spectrometry Data for Phloroglucinol Derivatives
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|---|
| Phloroglucinol | Negative ESI | 125 ([M-H]⁻) | 56.9 | nih.govnih.gov |
| 1,3,5-Trimethylbenzene (Mesitylene) | Electron Ionization | 120 ([M]•+) | 105, 91, 77 | docbrown.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For phloroglucinol derivatives, NMR helps in assigning the signals of aromatic protons and carbons. thieme-connect.comnih.gov The symmetrical nature of 1,3,5-substituted compounds like this compound results in simplified spectra.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unequivocal signal assignments, especially in complex molecules. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY) is a specific 2D NMR technique that is particularly valuable for studying the spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, which is highly useful for conformational analysis and studying intermolecular interactions, such as those in inclusion complexes. researchgate.net
In the context of this compound, NOESY could be employed to study its interaction with host molecules like cyclodextrins. The formation of an inclusion complex, where the guest molecule (this compound) is encapsulated within the cavity of the host, can be confirmed by observing cross-peaks between the protons of this compound and the inner protons of the cyclodextrin (B1172386) cavity. mdpi.com This provides definitive evidence of inclusion and can help determine the specific orientation of the guest molecule within the host. mdpi.com
Table 2: Application of 2D NMR in Structural Analysis
| 2D NMR Technique | Information Obtained | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling correlations | Establishing connectivity between adjacent protons. |
| HSQC | Direct ¹H-¹³C correlations | Assigning protons to their directly attached carbon atoms. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Determining the overall carbon skeleton and connectivity. |
| NOESY/ROESY | Through-space correlations between protons | Studying molecular conformation and intermolecular interactions (e.g., inclusion complexes). researchgate.net |
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the solid-state form of a material. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a crystalline solid by measuring the scattering of X-rays from the planes of atoms within the crystal lattice. improvedpharma.com
The XRPD pattern of a crystalline material consists of a series of sharp peaks at specific diffraction angles (2θ), whereas an amorphous material produces a broad, diffuse halo. improvedpharma.com This technique is essential in pharmaceutical sciences to identify different crystalline forms (polymorphs), solvates, and hydrates, as these different forms can exhibit distinct physical properties. americanpharmaceuticalreview.com
For this compound, XRPD analysis would reveal its crystalline or amorphous nature. google.com A crystalline sample would produce a characteristic diffraction pattern with peaks at specific 2θ values, the positions and intensities of which are determined by the crystal structure. xrpd.eu This data is crucial for confirming the solid-state form of the compound and ensuring batch-to-batch consistency in manufacturing processes. X-ray diffraction studies on benzene (B151609) and its derivatives have shown that the substitution pattern on the benzene ring significantly influences the molecular packing and the resulting diffraction pattern. aps.orgdocbrown.infowikipedia.org
Table 4: Principles of X-ray Powder Diffraction (XRPD)
| Material State | XRPD Pattern Characteristics | Information Derived |
|---|---|---|
| Crystalline | Sharp, well-defined peaks at specific 2θ angles. improvedpharma.com | Unique crystal lattice structure, identification of polymorphs. americanpharmaceuticalreview.com |
| Amorphous | Broad, diffuse halo with no sharp peaks. improvedpharma.com | Lack of long-range molecular order. |
| Semi-crystalline | Combination of sharp peaks on a broad halo. | Presence of both crystalline and amorphous domains. |
Research on Biological Activities and Mechanisms of Action of Trimethylphloroglucinol
Pharmacological Research and Mechanisms
Trimethylphloroglucinol, a methylated derivative of phloroglucinol (B13840), is recognized for its potent antispasmodic properties, which are particularly effective in addressing disorders of the digestive and urinary tracts. centurionhealthcare.com Its therapeutic effects are attributed to a multi-faceted mechanism of action that includes the modulation of gastrointestinal motility and visceral sensitivity. smarthealer.pk
Antispasmodic Properties
This compound is classified as a non-specific antispasmodic agent. nih.gov It functions as a muscle-relaxing agent, targeting smooth muscles within the body, most notably in the digestive and urinary systems. centurionhealthcare.com This action helps to alleviate pain and discomfort arising from muscle spasms. centurionhealthcare.comcenturionhealthcare.com The compound is often used to manage conditions such as irritable bowel syndrome (IBS), biliary colic, and digestive cramps. centurionhealthcare.comcenturionhealthcare.com Research indicates that its antispasmodic effects are more pronounced in muscles that are already in a state of spasm compared to those in a normal physiological state. nih.gov
A randomized, double-blind, placebo-controlled study investigated the efficacy of a combination of phloroglucinol and this compound in patients experiencing an acute exacerbation of pain associated with IBS. researchgate.net The study found a significant reduction in pain intensity over a one-week treatment period in the group receiving the active compounds compared to the placebo group. researchgate.net
This compound plays a crucial role in regulating gastrointestinal motility. smarthealer.pk It acts as a dual regulator, capable of enhancing tone in hypomotile segments of the gut while concurrently reducing excessive contractions in hypermotile segments. smarthealer.pk This helps in normalizing intestinal muscle contractions and mitigating excessive spasms. smarthealer.pk In patients with IBS, who often exhibit increased fasting and postprandial colonic motility, treatment with related compounds has been shown to effectively reduce these parameters. nih.gov
Visceral hypersensitivity is a key factor in the pathogenesis of conditions like IBS. nih.gov this compound contributes to the alleviation of abdominal pain by modulating visceral sensitivity. smarthealer.pk This modulation helps to reduce the perception of pain originating from the internal organs. centurionhealthcare.comresearchgate.net The interplay between gut microbiota and visceral pain is an area of active research, with evidence suggesting that manipulation of the gut microbiota can influence visceral sensitivity. nih.gov
A primary mechanism underlying the antispasmodic effect of this compound and its parent compound, phloroglucinol, is the direct inhibition of voltage-dependent calcium channels in smooth muscle cells. nih.govncats.io Calcium ions are essential for muscle contraction; by blocking their influx into smooth muscle cells, these compounds induce muscle relaxation. nih.govcvpharmacology.com This action is selective, primarily targeting the affected muscles without significantly interfering with normal gastrointestinal function. centurionhealthcare.com The inhibition of L-type calcium channels is a key component of this mechanism. nih.govfrontiersin.org
The release of neurotransmitters is a critical step in signaling muscle contraction. williams.edu The antispasmodic action of this compound is also linked to the inhibition of neurotransmitter release. smarthealer.pk The process of neurotransmitter release is calcium-dependent; therefore, the blockade of calcium channels can lead to a reduction in neurotransmitter secretion. williams.edu Some studies suggest that the modulation of prostaglandin (B15479496) or nitric oxide release may also be involved in its mechanism of action. nih.govncats.io
This compound's mechanism of action also involves the modulation of opioid receptors. smarthealer.pk Opioid receptors are widely distributed in the gastrointestinal tract and are involved in regulating gut motility and pain perception. nih.gov By interacting with these receptors, this compound can contribute to its pain-relieving and antispasmodic effects. smarthealer.pk The stimulation of mu-opioid receptors, for instance, can inhibit the release of acetylcholine (B1216132) from myenteric neurons, leading to a decrease in gut motility. nih.gov
Synergistic Effects with Phloroglucinol
This compound, a methylated derivative of phloroglucinol, is frequently used in combination with phloroglucinol to enhance its therapeutic effects, particularly as an antispasmodic agent. Research indicates that this combination provides rapid and sustained relief from pain caused by smooth muscle contractions. healthwire.pk The synergistic relationship between these two compounds is based on their complementary pharmacological profiles.
Phloroglucinol is a non-specific antispasmodic that acts directly on smooth muscle cells, leading to their relaxation. researchgate.netdrugbank.com this compound shares this property but is reported to have a duration of action approximately six times longer than that of phloroglucinol. centurionhealthcare.com This extended duration of action complements the rapid onset of phloroglucinol, resulting in a more comprehensive and lasting therapeutic effect. This synergy is particularly beneficial in managing acute pain and discomfort arising from intense spasms in the digestive and urinary tracts. healthwire.pk
Effects on Urogenital and Gastrointestinal Conditions
The primary application of this compound, often in combination with phloroglucinol, is in the management of conditions related to the urogenital and gastrointestinal (GI) systems that are characterized by smooth muscle spasms.
Gastrointestinal Conditions:
Irritable Bowel Syndrome (IBS): Clinical studies have shown that the combination of phloroglucinol and this compound can significantly reduce pain intensity in patients with IBS, particularly during acute exacerbations. researchgate.net It is considered a non-specific antispasmodic that helps alleviate pain in IBS patients. centurionhealthcare.com The compound helps to regulate intestinal muscle contractions, reducing excessive spasms and hypermotility, which are primary sources of pain and discomfort in functional gastrointestinal disorders. smarthealer.pk
Biliary Colic and Other Digestive Spasms: It is widely used for the relief of pain associated with biliary colic and other digestive cramps by relaxing the smooth muscles in the digestive tract. healthwire.pk
Urogenital Conditions:
Renal Colic: The muscle-relaxing properties of this compound are effective in managing the sharp pain associated with renal colic, which is often caused by kidney stones. It eases the painful contractions of the urinary tract muscles. healthwire.pk
Urinary Tract Spasms: It is used to treat spasms of the urinary tract, providing relief from conditions associated with the urethra and bladder. researchgate.net
The following table summarizes the key findings from a randomized, double-blind, placebo-controlled study on the efficacy of a phloroglucinol/trimethylphloroglucinol combination in treating acute pain in IBS patients.
| Metric | Phloroglucinol/Trimethylphloroglucinol Group | Placebo Group | p-value |
| Relative decrease in pain intensity at day 7 | 57.8% ± 31.7% | 46.3% ± 34.7% | 0.0029 |
| Percentage of patients with at least a 50% decrease in pain intensity | 62% | 47% | 0.0078 |
Data from a study by Chassany et al. on acute exacerbation of pain in irritable bowel syndrome. researchgate.net
Anti-inflammatory Effects
Emerging research has highlighted the anti-inflammatory properties of this compound. Its mechanism of action in this regard is believed to involve the modulation of pro-inflammatory pathways. Studies suggest that it can inhibit the expression of pro-inflammatory cytokines and reduce the infiltration of leukocytes into tissues.
In a rat model of cyclophosphamide-induced interstitial cystitis, a condition characterized by bladder inflammation, treatment with phloroglucinol was found to suppress inflammatory responses. pharmacompass.com This was evidenced by a significant decrease in bladder myeloperoxidase (MPO) activity, which is an indicator of inflammation. pharmacompass.com While this study focused on phloroglucinol, the known synergistic and similar mechanistic actions of this compound suggest its contribution to anti-inflammatory outcomes when used in combination. scialert.net Further research points to the potential modulation of prostaglandins (B1171923) and/or nitric oxide release as part of its anti-inflammatory mechanism. researchgate.net
Antioxidant Activity
This compound has demonstrated significant antioxidant properties in various studies. This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammatory conditions and metabolic disorders.
The antioxidant action of this compound is multifaceted. It can act as a direct scavenger of free radicals, thereby preventing cellular damage caused by reactive oxygen species (ROS). nih.gov Additionally, it can exert indirect antioxidant effects by modulating the body's own antioxidant defense systems. For instance, studies on the related compound phloroglucinol have shown that it can protect cells from oxidative stress-induced damage by activating catalase, a key antioxidant enzyme. pharmacompass.comnih.gov
In a rat model of interstitial cystitis, phloroglucinol treatment was shown to decrease oxidative stress in the bladder. pharmacompass.com Research on phloroglucinol has also demonstrated its ability to mitigate oxidative stress and improve mitochondrial function, which is often compromised by increased free radical formation. pharmacompass.com Given that this compound is a derivative of phloroglucinol, it is suggested to share these antioxidant capabilities. scialert.net
Potential Sedative Effects
While primarily known for its peripheral antispasmodic effects, some evidence suggests that this compound may have central nervous system (CNS) effects, including potential sedative properties. In overdose situations, CNS effects such as dizziness, headache, and confusion have been reported. e-hir.org Concomitant use with other sedatives or CNS depressants may potentiate their effects, leading to excessive drowsiness. e-hir.org
A study evaluating the anti-stress activity of phloroglucinol and its trimethyl ether (this compound) in animal models provided more direct evidence. In a pentobarbital-induced sleep test, repeated daily administration of this compound led to a significant decrease in the onset of sleep and an increase in the duration of sleep in rats. scialert.net The calculated ED50 value of this compound against the stress response was found to be lower than that of phloroglucinol, suggesting a more potent effect in this model. scialert.net However, it is also noted that unlike some other antispasmodic medications, phloroglucinol and this compound typically have minimal side effects and are less likely to cause drowsiness at standard therapeutic doses. drugbank.com
The following table presents data from the pentobarbital (B6593769) sleep test on the effects of this compound.
| Treatment Group | Onset of Sleep (min) | Duration of Sleep (min) |
| Control | 12.50 ± 0.85 | 45.33 ± 4.29 |
| This compound (3 mg/kg/day) | 8.67 ± 0.76 | 74.33 ± 5.33 |
| This compound (10 mg/kg/day) | 6.83 ± 0.60 | 98.67 ± 6.13 |
| This compound (30 mg/kg/day) | 5.50 ± 0.43 | 121.50 ± 7.50 |
*p<0.05 compared to control group. Data from a study by Rauniyar et al. on anti-stress activity. scialert.net
Research into Anti-Diabetic Properties
Recent research has begun to explore the potential anti-diabetic properties of phloroglucinol and its derivatives like this compound. This research is partly driven by the compound's known anti-inflammatory and antioxidant activities, which are relevant to the pathophysiology of diabetes. pharmacompass.com
One study investigated the anti-glycation properties of several common drugs, including this compound. Glycation is a non-enzymatic reaction between sugars and proteins that contributes to diabetic complications. In an in-vitro model using bovine serum albumin and methylglyoxal (B44143) (BSA-MG), this compound demonstrated good anti-glycation activity. nih.gov However, it was found to be inactive in a BSA-glucose assay, indicating that its anti-glycation effects may be specific to certain pathways. nih.gov
A significant area of investigation is the effect of these compounds on non-alcoholic fatty liver disease (NAFLD), liver steatosis, and insulin (B600854) resistance, which are closely linked to type 2 diabetes. pharmacompass.com
In a study using a Wistar rat model of HFD-induced NAFLD, treatment with phloroglucinol was shown to effectively prevent the development of liver steatosis and insulin resistance. pharmacompass.com While the treatment did not prevent weight gain, it significantly mitigated fasting hyperglycemia and impaired insulin responses. pharmacompass.com The protective mechanism was not linked to the inhibition of hepatic lipogenesis or the activation of AMP-activated protein kinase (AMPK), a common target for anti-diabetic drugs like metformin. pharmacompass.com Instead, the beneficial effects were attributed to the improvement of mitochondrial function through the reduction of oxidative stress, enhancement of ATP production, and increased activity of antioxidant enzymes. pharmacompass.com
A pilot intervention in pre-diabetic men also suggested that phloroglucinol can improve postprandial glycemic control and alter lipid metabolism. pharmacompass.com These findings highlight the potential of phloroglucinol and its derivatives as therapeutic agents for NAFLD and insulin resistance. pharmacompass.com
The following table summarizes the effects of phloroglucinol treatment on key metabolic parameters in a high-fat diet (HFD) rat model.
| Parameter | Control Diet | HFD | HFD + Phloroglucinol |
| Fasting Glucose (mmol/L) | 4.8 ± 0.1 | 5.9 ± 0.2 | 5.1 ± 0.2 |
| Insulin Tolerance Test (AUC) | 457 ± 15 | 542 ± 13 | 473 ± 18 |
| Liver Steatosis Grade (0-3) | 0.2 ± 0.1 | 2.6 ± 0.2 | 1.1 ± 0.3 |
Data adapted from a study by Ufnal et al. on the anti-diabetic properties of phloroglucinol. pharmacompass.com
Mitochondrial Protection
Research into the cytoprotective effects of phloroglucinol and its derivatives has highlighted their potential to safeguard mitochondrial function. While direct studies on this compound are part of a broader investigation, the activities of its parent compound, phloroglucinol, offer significant insights. Phloroglucinol has been shown to protect against mitochondrial impairment caused by oxidative stress. dntb.gov.ua It can reduce the loss of mitochondrial membrane potential, a key indicator of mitochondrial health. researchgate.net Furthermore, phloroglucinol has demonstrated the ability to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes, which is crucial for maintaining mitochondrial integrity and function. nih.govresearchgate.net Studies on phloroglucinol's role in non-alcoholic fatty liver disease (NAFLD) have shown that it improves mitochondrial function by enhancing ATP production and reducing oxidative damage. nih.govresearchgate.net These findings suggest that the protective mechanisms of phloroglucinol on mitochondria could be a shared trait among its derivatives, including this compound, warranting further specific investigation into its direct effects.
Gastric Motility Modulation in Metabolic Contexts
This compound, often in conjunction with phloroglucinol, plays a role in modulating gastric motility, particularly in the context of metabolic and functional gastrointestinal disorders. smarthealer.pkekb.eg As an antispasmodic agent, it helps to regulate intestinal muscle contractions, promoting normal motility patterns while reducing excessive spasms that are characteristic of conditions like irritable bowel syndrome (IBS). smarthealer.pk The mechanism of action is believed to involve the direct relaxation of smooth muscle cells. google.com
Research on the parent compound, phloroglucinol, suggests that its spasmolytic activity may be more pronounced in gastric smooth muscles compared to other parts of the gastrointestinal tract, such as the duodenum, ileum, and colon. nih.govmdpi.com This targeted action on the stomach could delay gastric emptying, which in turn may contribute to improved postprandial glycemic control. nih.govresearchgate.net In pre-diabetic individuals, phloroglucinol has been observed to improve postprandial glucose tolerance and alter lipid metabolism, highlighting its potential therapeutic benefits in metabolic disorders. nih.govmdpi.com The modulation of gastric motility by this compound and its parent compound points to their utility in managing symptoms associated with metabolic disturbances. nih.govsmarthealer.pk
Medicinal Chemistry Research and Drug Development
This compound has been a subject of interest in medicinal chemistry, primarily due to its therapeutic properties as an antispasmodic agent. centurionhealthcare.comusbio.net Its development and application are often linked with its parent compound, phloroglucinol. google.com
Lead Compound for Therapeutic Agents
This compound serves as a derivative of phloroglucinol, developed to enhance its pharmacological properties. centurionhealthcare.com The process of modifying the structure of naturally occurring compounds like phloroglucinol is a common strategy in medicinal chemistry to create derivatives with improved potency, selectivity, and safety profiles. smarthealer.pk The methylation of phloroglucinol to form this compound results in a compound with enhanced and prolonged antispasmodic effects. google.comcenturionhealthcare.com This structural modification highlights the role of phloroglucinol and its derivatives as lead compounds for the development of new therapeutic agents aimed at treating conditions characterized by smooth muscle spasms. smarthealer.pk
Drug Repurposing Research
Drug repurposing, the identification of new therapeutic uses for existing drugs, is a cost-effective and time-efficient approach in drug discovery. plos.orgnih.gov this compound has been investigated in this context for its potential anti-glycation properties. plos.org Glycation is a non-enzymatic reaction between sugars and proteins that can lead to diabetic complications. plos.org A study evaluating the anti-glycation activity of several common drugs found that this compound exhibited good anti-glycation activity in a bovine serum albumin-methylglyoxal (BSA-MG) glycation model. plos.org This finding suggests a potential new therapeutic application for this compound in the prevention of glycation-mediated diabetic complications and provides a basis for further investigation and structural modification to improve this activity. plos.org
Co-formulation with Phloroglucinol
This compound is frequently co-formulated with phloroglucinol to achieve a synergistic antispasmodic effect. ekb.egcenturionhealthcare.com This combination is recognized for its ability to provide rapid and sustained relief from pain caused by smooth muscle contractions in the digestive and urinary tracts. centurionhealthcare.com The rationale for this co-formulation lies in the enhanced and prolonged action of this compound compared to phloroglucinol alone. google.comgoogle.com While phloroglucinol acts quickly to alleviate spasms, its methylated derivative, this compound, has a longer duration of action, which is reported to be about six times that of phloroglucinol. google.comgoogle.comgoogle.com This combination is particularly effective in managing acute pain associated with conditions such as irritable bowel syndrome (IBS), renal colic, and biliary colic. google.comcenturionhealthcare.com
Below is a table summarizing the research findings on the co-formulation of this compound and Phloroglucinol.
| Therapeutic Target | Effect of Co-formulation | Supporting Evidence |
| Smooth Muscle Spasms | Enhanced and prolonged spasmolytic effect | Provides rapid and sustained relief from pain due to synergistic action. centurionhealthcare.com |
| Irritable Bowel Syndrome (IBS) | Reduction in pain intensity | Effective in managing acute pain exacerbations in IBS patients. ekb.egresearchgate.net |
| Biliary and Urinary Tract Disorders | Relief from spasmodic pain | Used for conditions like biliary colic and renal colic. google.comcenturionhealthcare.com |
Biochemical Pathways and Cellular Interactions
The therapeutic effects of this compound are rooted in its interactions at the cellular level and its influence on specific biochemical pathways. As a derivative of phloroglucinol, it shares some mechanistic characteristics with its parent compound. google.comcenturionhealthcare.com
One of the proposed mechanisms of action for phloroglucinol and its derivatives is the direct inhibition of voltage-dependent calcium channels in smooth muscle cells. nih.gov By blocking these channels, the influx of calcium is reduced, leading to muscle relaxation and an antispasmodic effect. smarthealer.pk
Furthermore, part of the relaxant properties of these compounds is attributed to the inhibition of the enzyme catechol-O-methyltransferase (COMT). google.comgoogle.comgoogle.com COMT is involved in the breakdown of catecholamines, and its inhibition can lead to the relaxation of smooth muscles. nih.gov
In the context of drug repurposing, this compound has been shown to have anti-glycation activity. plos.org This suggests an interaction with the biochemical pathways involved in the non-enzymatic glycation of proteins, which could be beneficial in preventing diabetic complications. plos.org
The table below outlines the known biochemical interactions of this compound.
| Interacting Molecule/Pathway | Mechanism of Interaction | Consequence of Interaction |
| Voltage-dependent calcium channels | Direct inhibition | Reduced calcium influx, leading to smooth muscle relaxation. smarthealer.pknih.gov |
| Catechol-O-methyltransferase (COMT) | Inhibition of enzyme activity | Contributes to smooth muscle relaxation. google.comgoogle.comgoogle.comnih.gov |
| Protein Glycation Pathway | Inhibition of non-enzymatic glycation | Potential to prevent glycation-mediated diabetic complications. plos.org |
Biotechnological Applications and Potential
The pursuit of sustainable and environmentally benign manufacturing processes has driven research into the biotechnological production of valuable chemical compounds. This compound, as a derivative of phloroglucinol, is part of this green chemistry revolution. Biotechnological interest primarily centers on the microbial synthesis of its precursor, phloroglucinol, from simple, renewable carbon sources, which can subsequently be methylated to form this compound. This approach circumvents the harsh conditions and environmental concerns associated with traditional chemical synthesis. nih.govnih.gov
The core of this biotechnological strategy lies in metabolic engineering, particularly of microorganisms like Escherichia coli and Pseudomonas fluorescens. nih.govgoogle.comgoogle.com These organisms are engineered to serve as whole-cell biocatalysts for the production of phloroglucinol. google.com The central biochemical reaction involves the conversion of malonyl-CoA, a common metabolite in cells, into phloroglucinol. This key step is catalyzed by the enzyme phloroglucinol synthase (PhlD), originally identified in Pseudomonas fluorescens. nih.govnih.gov By introducing the gene encoding PhlD into a host organism like E. coli, researchers can establish a novel biosynthetic pathway. nih.govnih.gov
Further enhancements to this process involve optimizing the carbon flux towards malonyl-CoA to increase the final product yield. One successful strategy in engineered E. coli involved using acetate (B1210297), a low-cost and abundant carbon source, for phloroglucinol biosynthesis. nih.gov To maximize the carbon flow towards the desired product, endogenous metabolic pathways that compete for the same precursors are often downregulated. For instance, the knockdown of the citrate (B86180) synthase enzyme (GltA) using the CRISPRi system has been shown to redirect acetyl-CoA, derived from acetate, towards malonyl-CoA and subsequent phloroglucinol production, significantly improving the titer. nih.gov
Research has demonstrated the feasibility of these methods, achieving notable production yields. These advancements underscore the potential of using engineered microbes as cellular factories for producing phloroglucinol, which is a direct precursor for this compound and other valuable derivatives. google.comgoogle.com
Detailed Research Findings on Phloroglucinol Biosynthesis
| Host Organism | Engineering Strategy | Carbon Source | Phloroglucinol Titer (mg/L) |
| E. coli BL21(DE3) | Expression of PhlD and ACCase | Glucose | 1107 ± 12 |
| E. coli BL21(DE3) | Basic expression for acetate utilization | Acetate | 228 ± 15 |
| E. coli BL21(DE3) | Knockdown of citrate synthase (GltA) via CRISPRi | Acetate | 284 ± 8 |
Data sourced from metabolic engineering studies on E. coli. nih.gov
Supramolecular Chemistry and Inclusion Studies of Trimethylphloroglucinol
Formation of Supramolecular Adducts
Phloroglucinol (B13840) and its derivatives are known to form supramolecular adducts through various non-covalent interactions. The electron-rich nature of the aromatic ring allows it to act as a π-nucleophile, facilitating addition reactions to form stable adducts. For instance, flavylium (B80283) salts can react with phloroglucinol in methanol (B129727) to yield adducts in moderate to good yields. researchgate.net This reactivity underscores the capacity of the phloroglucinol moiety to participate in the construction of more complex supramolecular systems. The formation of these adducts is a fundamental aspect of its supramolecular chemistry, paving the way for its use in more complex structures like inclusion compounds and liquid crystals.
Interaction with Cyclodextrins (e.g., γ-Cyclodextrin)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate guest molecules to form inclusion complexes. nih.govresearchgate.net The interaction between phloroglucinol and γ-cyclodextrin (γ-CD) has been studied to understand this host-guest chemistry. Phloroglucinol readily forms a 1:1 solid inclusion compound with γ-cyclodextrin. mdpi.comresearchgate.net This complexation occurs through the inclusion of the hydrophobic part of the phloroglucinol molecule inside the γ-CD cavity. mdpi.com The formation of these inclusion complexes can alter the physicochemical properties of the guest molecule. nih.gov
The formation of a true inclusion compound between phloroglucinol and γ-cyclodextrin in the solid state is confirmed by various analytical techniques, which distinguish the complex from a simple physical mixture of the components. nih.govmdpi.comresearchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR), thermal analysis (TGA and DTA), and X-ray powder diffraction (XRD) provide definitive evidence of complexation. mdpi.comresearchgate.net
The powder XRD pattern of the inclusion complex is distinct from the simple superposition of the patterns of the individual components, which is a key indicator of the formation of a new solid phase. nih.gov In the case of the phloroglucinol-γ-CD complex, the diffractogram shows a pattern indicative of a new, primarily amorphous phase, which is different from the highly crystalline patterns of the starting materials. mdpi.com Thermal analysis reveals that the thermal decomposition profile of the complex is different from that of the individual molecules, suggesting an alteration in their thermal stability due to inclusion. mdpi.com Similarly, FTIR spectroscopy shows shifts in the characteristic vibrational bands of phloroglucinol upon complexation, indicating changes in its molecular environment. researchgate.net
Table 1: Solid-State Characterization Techniques for Phloroglucinol-γ-CD Inclusion Complex
| Analytical Technique | Observation | Implication |
| Powder X-Ray Diffraction (XRD) | The diffractogram of the complex lacks the sharp peaks of crystalline phloroglucinol and shows a pattern different from a physical mixture, often appearing more amorphous. mdpi.com | Confirms the formation of a new solid phase and the loss of the original crystallinity of the guest molecule, indicating true inclusion. nih.govmdpi.com |
| Thermal Analysis (TGA/DTA) | The complex exhibits a different thermal decomposition profile compared to the individual components or their physical mixture. mdpi.com | The guest molecule gains thermal stability due to its encapsulation within the protective environment of the cyclodextrin (B1172386) cavity. mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes and shifts are observed in the characteristic absorption bands of phloroglucinol's functional groups upon inclusion in γ-CD. researchgate.net | The molecular vibrations of the guest are restricted or altered due to the host-guest interaction within the cavity. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of inclusion complexes in solution. dtu.dkd-nb.info Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides direct evidence of inclusion by detecting spatial proximities between protons of the host and guest molecules. mdpi.com
In an aqueous solution containing phloroglucinol and γ-cyclodextrin, the NOESY spectrum shows cross-peaks between the protons of the phloroglucinol's benzene (B151609) ring and the inner protons (H3 and H5) of the γ-cyclodextrin cavity. mdpi.com These correlations are only possible if the guest molecule is located inside, or in close proximity to, the cavity of the host molecule. mdpi.comnih.gov The presence of these specific intermolecular interactions confirms that the benzenic ring of phloroglucinol is included within the γ-CD cavity. mdpi.com This technique is crucial for determining the geometry and dynamics of the host-guest complex in the solution state. dtu.dk
Table 2: NOESY Data for Phloroglucinol-γ-CD Inclusion Complex
| Interacting Protons | Type of Interaction | Evidence of Inclusion |
| Phloroglucinol (aromatic protons) ↔ γ-Cyclodextrin (internal H3, H5 protons) | Intermolecular NOE cross-peaks | The observation of spatial correlation between the guest's aromatic ring and the host's inner cavity protons is direct proof of encapsulation. mdpi.com |
| Chemical Shift Changes | Upfield or downfield shifts of host/guest protons upon complexation. nih.gov | Changes in the local electronic environment of the protons confirm the host-guest interaction. nih.gov |
Applications in Material Science
The ability of trimethylphloroglucinol and its derivatives to self-assemble and act as building blocks has led to their application in the development of advanced materials, including covalent organic frameworks and liquid crystals.
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building units linked by strong covalent bonds. researchgate.net Phloroglucinol derivatives are frequently used as key building blocks in the synthesis of COFs due to their C3 symmetry. For example, 2,4,6-triformylphloroglucinol can be used as a monomer in a Schiff base condensation reaction. nih.govkaust.edu.sa
A notable example is the synthesis of the COF material EDTFP-1, created through the reaction of 2,4,6-triformylphloroglucinol with 4,4'-ethylenedianiline. nih.govkaust.edu.sa This process results in a porous, biodegradable nitrogen-containing framework. The resulting EDTFP-1 material exhibits a 3D hexagonal porous structure with an average pore size of approximately 1.5 nm. nih.govkaust.edu.sa The tunable nature and ordered channels of COFs make them suitable for a variety of applications. researchgate.net
Discotic liquid crystals are materials composed of disk-shaped molecules that can self-organize into ordered columnar structures. tcichemicals.com Phloroglucinol can serve as a non-mesogenic core to construct star-shaped supramolecular liquid crystals through hydrogen bonding. researchgate.net
These materials are formed by the self-assembly of a phloroglucinol core with peripheral pyridine (B92270) derivatives, such as stilbazoles, that contain long alkyl chains. researchgate.net The hydrogen bonds form between the hydroxyl groups of the phloroglucinol and the nitrogen atoms of the pyridine units. This assembly creates a larger, disc-shaped supramolecular complex. These disks can then self-organize into a discotic columnar mesophase, a characteristic liquid crystalline state. researchgate.net The ability to form these ordered yet fluid structures opens up possibilities for creating new anisotropic materials for optical and electronic applications. researchgate.net
Dendrimers and Cupped Body Materials in the Supramolecular Chemistry of this compound
The supramolecular chemistry of this compound and its derivatives extends into the complex architectures of dendrimers and the intriguing host-guest chemistry of cupped body materials. These areas of research explore how the fundamental properties of the this compound scaffold can be utilized in the construction of larger, functional molecular systems. While direct studies on this compound-based dendrimers are emerging, the principles of their potential interactions and the synthesis of related cupped-body materials provide significant insights into their supramolecular behavior.
Dendrimer Interactions and Formulations
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, consisting of a central core, repeating branching units, and a periphery of functional groups, makes them ideal candidates for host-guest chemistry and drug delivery applications. kiku.dk The internal cavities of dendrimers can encapsulate guest molecules, while their surfaces can be functionalized for specific interactions.
While research on dendrimers built directly from this compound is not extensively documented, studies on closely related phloroglucinol-based dendrimers offer a strong precedent for their potential. For instance, Phloroglucinol Succinic Acid (PGSA) dendrimers have been synthesized and investigated for their interactions with biological molecules. chemicalpapers.comsciopen.comscispace.comresearchgate.net These studies provide a framework for understanding how this compound could be incorporated into or interact with dendritic structures.
The interaction between dendrimers and phenolic compounds, such as this compound, can be driven by several non-covalent forces. Hydrogen bonding between the hydroxyl groups of the phloroglucinol core and the functional groups of the dendrimer is a primary mode of interaction. chemicalpapers.com Additionally, the aromatic ring of this compound can participate in π-π stacking interactions with aromatic moieties within the dendrimer structure. Hydrophobic interactions can also play a role in the encapsulation of the molecule within the dendrimer's internal cavities. nih.gov
Molecular modeling studies on PGSA dendrimers interacting with human serum albumin have indicated that hydrogen bonding is a predominant mediating force in these supramolecular complexes. chemicalpapers.com Such findings suggest that a this compound guest molecule would likely engage in similar hydrogen bonding within a suitable dendrimer host.
To illustrate the binding affinity of a phloroglucinol-based dendrimer with a biological target, the following table presents molecular docking data for a Generation 0.5 PGSA dendrimer with various microbial proteins.
| Pathogen | Protein Target | Binding Energy (kcal/mol) |
|---|---|---|
| Staphylococcus aureus | Penicillin-Binding Protein 2a (PBP2a) | -61.59 |
| Escherichia coli | Beta-ketoacyl-ACP synthase I (FabB) | -55.23 |
| Candida albicans | Secreted Aspartyl Protease 2 (SAP2) | -58.71 |
This interactive table showcases the binding energies of a Generation 0.5 Phloroglucinol Succinic Acid (PGSA) dendrimer with key proteins from different pathogens, as determined by molecular docking studies. The negative values indicate favorable binding interactions.
Cupped Body Materials and Inclusion Studies
"Cupped body materials" refer to macrocyclic compounds with a cavity-containing, cup-like shape, such as calixarenes and resorcinarenes. These molecules are of significant interest in supramolecular chemistry due to their ability to form inclusion complexes with a variety of guest molecules.
A direct derivative of this compound has been successfully used to synthesize such a cupped body material. Specifically, the reaction of 2,4,6-trimethoxybenzyl alcohol, a precursor derived from this compound, with trifluoroacetic acid yields a tetrameric macrocycle known as calix acs.orgphloroglucinarene dodecamethyl ether . nih.gov This compound possesses a distinct cavity, making it a prime candidate for host-guest studies.
The structure of this calixarene (B151959) is unique in that it features twelve methoxy (B1213986) groups, four of which are located within the macrocyclic cavity. nih.gov The conformation of this molecule has been shown to be dependent on temperature and pH, which could influence its guest-binding properties. nih.gov While extensive inclusion studies with this specific calix acs.orgphloroglucinarene are still an area of active research, the formation of a complex with trifluoroacetic acid during its synthesis demonstrates its capacity for molecular recognition. nih.gov
The potential for inclusion of guest molecules within the cavity of calix acs.orgphloroglucinarene dodecamethyl ether is governed by factors such as size and shape complementarity, as well as non-covalent interactions like van der Waals forces and CH-π interactions between the guest and the methoxy-lined cavity.
The following table summarizes the key characteristics of this this compound-derived cupped body material.
| Property | Description | Reference |
|---|---|---|
| Macrocycle Name | Calix acs.orgphloroglucinarene dodecamethyl ether | nih.gov |
| Precursor | 2,4,6-trimethoxybenzyl alcohol | nih.gov |
| Key Structural Feature | Four methoxy groups lining the internal cavity | nih.gov |
| Observed Complexation | Forms a complex with trifluoroacetic acid | nih.gov |
| Conformational Dependence | Adopts different conformations based on temperature and pH | nih.gov |
This interactive table outlines the properties of calix acs.orgphloroglucinarene dodecamethyl ether, a cupped body material synthesized from a this compound derivative.
Biosynthesis and Natural Occurrence Research
Biosynthesis Pathways of Phloroglucinol (B13840) Derivatives in Microorganisms
The microbial synthesis of phloroglucinol and its derivatives is a key area of biochemical research. These pathways are primarily understood through the study of bacteria, particularly species of Pseudomonas.
The foundational structure of phloroglucinol is synthesized via the polyketide pathway. This process involves the sequential condensation of small carboxylic acid units. In microorganisms, the biosynthesis is catalyzed by Type III polyketide synthases (PKSs).
The key enzyme, phloroglucinol synthase (often referred to as PhlD in the context of 2,4-diacetylphloroglucinol (B43620) biosynthesis), initiates the process. It catalyzes the condensation of three molecules of malonyl-CoA. This series of reactions, followed by cyclization and aromatization, results in the formation of the core phloroglucinol molecule. Subsequent enzymatic modifications, such as methylation by methyltransferases, would be required to produce trimethylphloroglucinol.
| Key Enzyme/Component | Role in Biosynthesis |
| Malonyl-CoA | The basic building block (starter unit) for the polyketide chain. |
| Type III Polyketide Synthase (PKS) | Enzyme that catalyzes the condensation of malonyl-CoA units. |
| Phloroglucinol Synthase (PhlD) | A specific Type III PKS that directly synthesizes phloroglucinol. |
| Methyltransferases | Enzymes presumed to catalyze the final methylation steps to form this compound. |
Microorganisms not only synthesize but also degrade phloroglucinol derivatives, often as a means to utilize them as a carbon and energy source. The degradation pathway, particularly under anaerobic conditions, has been elucidated in bacteria such as Clostridium scatologenes. This process involves a series of enzymatic steps to break down the stable aromatic ring. The degradation of phloroglucinol is initiated by a reduction of the aromatic ring, followed by cleavage.
Key enzymes in this pathway include:
Phloroglucinol Reductase (PGR): This enzyme catalyzes the initial reduction of phloroglucinol to dihydrophloroglucinol.
Dihydrophloroglucinol Cyclohydrolase (DPGC): This enzyme is responsible for the cleavage of the C-C bond in the ring structure.
(S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase and Triacetate Acetoacetate-lyase: These enzymes further process the molecule, ultimately breaking it down into smaller, usable metabolites like short-chain fatty acids.
Role in Plant Biochemistry and Phytochemistry
Phloroglucinol and its derivatives, including methylated forms, are secondary metabolites found in various plant species, from ferns to flowering plants. wikipedia.org In the family Myrtaceae, particularly in Eucalyptus species, formylated and polymethylated phloroglucinols are well-documented. chemicalbook.comnih.gov These compounds are often linked to chemical defense against herbivores. nih.gov
The fragrance of a rose is a complex mixture of hundreds of volatile organic compounds, primarily dominated by terpenoids (like geraniol (B1671447) and citronellol), phenylpropanoids, and benzenoids (like 2-phenylethanol). nih.govnyc.phgoogle.com While phloroglucinol derivatives are known to occur in the plant kingdom, current scientific literature based on the performed searches does not identify this compound as a component of rose fragrance. A patent exists for the use of related trialkoxybenzenes as additives in synthetic rose perfume compositions to impart a modern scent, but this does not indicate its natural occurrence in the flower's emitted fragrance. nih.gov
Plants employ a variety of strategies to attract pollinators, including visual cues (color, shape) and olfactory signals (fragrance). missouri.eduyoutube.com The specific chemical composition of a flower's scent plays a crucial role in attracting specific pollinators, such as bees, butterflies, or beetles. missouri.edunih.gov The role of this compound in these attraction mechanisms has not been documented in the available research. Pollination is a complex ecological interaction, and the specific volatile compounds that mediate these relationships are diverse and highly specific to the plant and its pollinator. missouri.edu
Microbiota-Derived Metabolites and Health
The gut microbiota plays a critical role in human health by metabolizing dietary compounds that are otherwise indigestible by the host. Dietary polyphenols, abundant in plant-based foods, are extensively transformed by gut microbes into smaller, more bioavailable phenolic compounds. Phloroglucinol is recognized as a key terminal product resulting from the microbial degradation of various flavonoids and tannins. nih.gov
Gut Microbiota Transformation of Polyphenolic Compounds
The human gut is a complex ecosystem teeming with a diverse community of microorganisms that play a crucial role in the metabolism of various dietary components, including polyphenols. mssm.edunih.govnih.govmaastrichtuniversity.nl Polyphenols, abundant in plant-based foods, are often poorly absorbed in their native forms. nih.gov It is the metabolic activity of the gut microbiota that transforms these complex molecules into smaller, more bioavailable compounds that can exert systemic effects. mssm.edunih.gov
While the direct biosynthesis of this compound in plants and microorganisms is not extensively documented, its presence as a metabolite is a result of the intricate metabolic processes carried out by gut bacteria on dietary polyphenols. Phloroglucinol, a closely related precursor, is a known secondary metabolite in various plants, brown algae, and some bacteria. wikipedia.org The biosynthesis of phloroglucinol in organisms like Pseudomonas fluorescens involves the condensation of three malonyl-CoA molecules. wikipedia.org It is hypothesized that this compound is subsequently formed through methylation of the phloroglucinol core structure.
The transformation of dietary polyphenols into metabolites like this compound is a multi-step process involving various enzymatic reactions carried out by a consortium of gut microbes. While specific bacterial species responsible for the direct conversion to this compound are still under investigation, the general pathways of polyphenol metabolism by gut microbiota are well-established. This includes hydrolysis of glycosidic bonds, cleavage of ester linkages, and degradation of the core phenolic structures.
Table 1: Gut Microbiota and Polyphenol Transformation
| Precursor Polyphenol Class | Key Microbial Transformations | Resulting Metabolites |
|---|---|---|
| Flavonoids | Deglycosylation, C-ring fission | Phenolic acids, Phloroglucinol derivatives |
| Phenolic Acids | Decarboxylation, Dihydroxylation | Simple phenols |
| Lignans | Demethylation, Dihydroxylation | Enterolignans |
| Stilbenes | Dihydroxylation, C-ring cleavage | Dihydroresveratrol, Lunularin |
This table provides a generalized overview of polyphenol metabolism by gut microbiota and is not exhaustive.
Modulation of Inflammatory Responses by Metabolites
The metabolites produced by the gut microbiota from dietary polyphenols, including phloroglucinol and its derivatives like this compound, are emerging as key players in the modulation of host inflammatory responses. nih.gov Chronic inflammation is a hallmark of numerous diseases, and the gut microbiome is increasingly recognized as a critical regulator of systemic inflammation.
Research on phloroglucinol has demonstrated its potential to temper inflammatory responses. nih.govnih.govresearchgate.net Studies have shown that phloroglucinol can inhibit the production of pro-inflammatory mediators. nih.govresearchgate.net This is achieved, in part, through the modulation of key signaling pathways involved in the inflammatory cascade, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. dovepress.com
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous genes involved in the immune response, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). dovepress.com Similarly, the MAPK signaling pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. dovepress.com
While direct studies on the anti-inflammatory mechanisms of this compound are still developing, its structural similarity to phloroglucinol suggests it may exert similar effects. The addition of methyl groups could potentially alter its bioavailability and potency, a subject that warrants further investigation. The anti-inflammatory properties of these microbial metabolites underscore the significant impact of diet and gut health on systemic inflammation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phloroglucinol |
| Malonyl-CoA |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
Advanced Applications and Emerging Research Areas
Analytical Reference Standard Applications
Trimethylphloroglucinol serves as a critical analytical reference standard in the pharmaceutical industry. A reference standard is a highly purified and well-characterized substance used as a benchmark for quantitative and qualitative analysis. The use of such standards is fundamental for method development, validation, and routine quality control, ensuring that pharmaceutical products meet stringent regulatory requirements.
The development of reliable analytical methods is a prerequisite for the accurate quantification of active pharmaceutical ingredients (APIs) like this compound in drug formulations and biological samples. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose, and this compound reference standards are indispensable for its development and validation.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Research has focused on developing and validating stability-indicating RP-HPLC methods for the simultaneous determination of this compound and its parent compound, Phloroglucinol (B13840). These methods are validated according to guidelines set by the International Conference on Harmonisation (ICH).
Key validation parameters assessed using this compound as a reference standard include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other APIs. Chromatographic methods demonstrate specificity through the separation of peaks, showing distinct retention times for each compound. For example, in one optimized method, the retention times for Phloroglucinol and this compound were 2.391 min and 3.735 min, respectively, with a total run time of 6 minutes, indicating a highly selective method. fujifilm.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Studies have shown excellent linearity for this compound over specific concentration ranges, which is fundamental for accurate quantification. usp.org
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the reference standard is added to a sample and the recovery percentage is calculated. Recovery values for this compound have been reported in the range of 98.44% to 100.04%. usp.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). Low relative standard deviation (RSD) values indicate high precision. apg-pharma.comreagecon.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, an LOD of 30 pg/ml and an LOQ of 300 pg/ml have been reported, demonstrating the high sensitivity of the developed HPLC method. apg-pharma.com
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 1: Summary of Validation Parameters for an RP-HPLC Method for this compound Analysis
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 5 ng to 30 ng | usp.org |
| Accuracy (% Recovery) | 98.44% - 100.04% | usp.org |
| Precision (%RSD) | < 2% | usp.org |
| Limit of Detection (LOD) | 0.4 ng | usp.org |
| Specificity | Specific with no interference | fujifilm.comusp.org |
In the context of pharmaceutical manufacturing, quality control (QC) involves the routine testing of raw materials, in-process samples, and finished products to ensure they meet predetermined specifications. Validated analytical methods, which rely on reference standards, are the cornerstone of QC laboratories.
This compound reference standards are used in QC to:
Quantify the API in Bulk Drug Substance: To confirm the identity and purity of the raw this compound before it is used in manufacturing.
Assay of Finished Dosage Forms: To determine the amount of this compound in tablets, injectables, or other formulations, ensuring the final product contains the correct amount of the active ingredient. usp.orgapg-pharma.com
Content Uniformity Testing: To ensure that individual dosage units within a batch contain a consistent amount of the API.
The application of HPLC methods in QC laboratories allows for the routine analysis of this compound, helping to guarantee the quality and consistency of commercial products. fujifilm.comapg-pharma.com Quality control samples at low, medium, and high concentrations are typically prepared from the reference standard and analyzed alongside test samples to ensure the analytical run is valid. reagecon.com
Table 2: Application of a Validated HPLC Method in Quality Control for this compound
| Application Area | Purpose | Finding | Source |
|---|---|---|---|
| Bulk Drug Analysis | Purity and Identity Confirmation | The method was found to be reliable for the determination in raw materials. | usp.org |
| Pharmaceutical Formulation | Assay and Content Uniformity | The proposed HPLC method was successfully applied to quantify the amount in dosage forms. | apg-pharma.com |
| Body Fluids | Bioavailability/Bioequivalence Studies | The method was successfully applied to quantify the amount in human plasma. | apg-pharma.comreagecon.com |
Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. sadcas.orgeurachem.org In pharmaceutical analysis, this means that the values assigned to analytical reference standards must be traceable to higher-order standards, such as those maintained by National Metrology Institutes (NMIs) and ultimately to the International System of Units (SI).
While specific traceability documentation for this compound is proprietary to the reference standard producers, the process follows a well-established hierarchy. A manufacturer's primary reference standard is characterized using various analytical techniques and its value (e.g., purity) is often confirmed against a pharmacopeial standard, if one exists.
Pharmacopoeias like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP) provide official public standards for medicines and their ingredients. apg-pharma.com For example, a "Phloroglucinol TS Solution" is specified for use in individual USP monographs, establishing a direct link to a pharmacopeial standard for the parent compound. reagecon.com
The establishment of traceability for a this compound reference standard would involve:
Characterization: Comprehensive testing of the candidate material to determine its purity and identify any impurities.
Value Assignment: Assigning a purity value with an associated uncertainty. This may be done by comparing it to a higher-order standard, such as a Certified Reference Material (CRM).
Documentation: Maintaining a complete record of the calibration and characterization chain that links the standard back to national or international standards. nih.gov
This ensures that measurements made using the this compound reference standard in a QC laboratory are accurate, reliable, and comparable to results from other laboratories worldwide, which is a key requirement for regulatory bodies and for ensuring patient safety. vaultofthewace.xyzresearchgate.net
Research in Specific Medical Conditions (beyond antispasmodic)
While traditionally used for smooth muscle relaxation, research has extended to evaluate the efficacy of phloroglucinol and its methylated derivative, this compound, in other clinical contexts.
Current research has focused more on the efficacy of phloroglucinol/trimethylphloroglucinol in managing symptoms associated with Irritable Bowel Syndrome (IBS), a condition related to but distinct from Inflammatory Bowel Disease (IBD). A randomized, double-blind, placebo-controlled study investigated the use of a combination of phloroglucinol and this compound for pain relief during acute exacerbations in IBS patients. nih.gov The study found that this combination significantly reduces pain intensity over a one-week treatment period compared to a placebo. nih.gov
After seven days of treatment, the group receiving the phloroglucinol/trimethylphloroglucinol combination reported a relative pain intensity decrease of 57.8%, compared to 46.3% in the placebo group. nih.gov Furthermore, 62% of patients in the treatment group experienced at least a 50% reduction in pain intensity, versus 47% in the placebo group. nih.gov While these findings in IBS are promising for symptom management, direct research into the role of this compound in the underlying inflammatory pathways of IBD (Crohn's disease and ulcerative colitis) is less documented in the available literature.
Efficacy of Phloroglucinol/Trimethylphloroglucinol in Acute IBS Pain (1-Week Study)
| Metric | Phloroglucinol/Trimethylphloroglucinol Group | Placebo Group |
|---|---|---|
| Relative Decrease in Pain Intensity | 57.8% | 46.3% |
| Patients with ≥50% Pain Decrease | 62% | 47% |
Hysteroscopic surgery often requires cervical dilation to prevent complications such as lacerations or uterine perforation. imrpress.comnih.gov Phloroglucinol has been studied as a pharmacological agent for preoperative cervical softening. imrpress.com It is understood to act directly on the smooth muscle and connective tissue of the cervix, promoting relaxation and softening. imrpress.comimrpress.com
A prospective observational study compared the effects of phloroglucinol with the mechanical dilator Dilapan-S for cervical preparation in patients undergoing hysteroscopic polyp resection. imrpress.comresearchgate.net The study's findings indicated differences in dilation time and the degree of cervical softening achieved between the two methods. While both were effective, the study noted that more patients achieved a state of "highly effective" cervical softening in the Dilapan-S group compared to the phloroglucinol group (44 out of 50 vs. 1 out of 55, respectively). imrpress.comresearchgate.net The average time to achieve adequate cervical dilation was also shorter with Dilapan-S. imrpress.comresearchgate.net
Comparison of Cervical Dilation Methods for Hysteroscopy
| Outcome | Phloroglucinol | Dilapan-S |
|---|---|---|
| Cervical Dilation Time (seconds, average) | 62.04 ± 9.55 | 41.74 ± 8.68 |
| Patients with "Highly Effective" Softening | 1 / 55 | 44 / 50 |
Potential in Novel Energetic Compounds
A review of scientific literature on the development of novel energetic materials, which includes research into polynitrogen heterocycles and energetic coordination compounds, does not currently indicate that this compound is a compound of interest in this field. mdpi.commdpi.combohrium.com Research in this area primarily focuses on compounds that can offer high thermal stability and high-energy density, often through the assembly of polynitrogen scaffolds. mdpi.com
Chemical Ecology Studies (e.g., role in plant-insect interactions)
Chemical ecology investigates the complex chemical signaling between organisms. researchgate.netnih.gov Plants, for instance, produce a vast array of secondary metabolites that can attract pollinators, repel herbivores, or signal to neighboring plants. researchgate.net Despite the breadth of this field, which examines numerous chemical compounds and their roles in ecosystem interactions, there is no specific, prominent research available that details the function of this compound in plant-insect interactions. researchgate.nettaylorfrancis.com
Q & A
Q. What are the standard chromatographic conditions for simultaneous determination of phloroglucinol (PHG) and trimethylphloroglucinol (TPHG) in pharmaceutical matrices?
The optimized method uses a C18 YMC column (150 × 4.6 mm, 3 µm), a mobile phase of 80% acetonitrile/20% water, a flow rate of 0.8 mL/min, and a detection wavelength of 265 nm. These conditions yield baseline-separated peaks for PHG (RT = 2.391 min) and TPHG (RT = 3.735 min) within a 6-minute runtime .
Q. How should reference solutions of TPHG be prepared for HPLC analysis?
Weigh 30 mg of TPHG, dissolve it in 80% acetonitrile/20% water mobile phase, and dilute to a final concentration of 0.600 mg/mL. For mixed solutions, combine 1 mL of diluted PHG (0.185 mg/mL) and TPHG (0.144 mg/mL) in a 50 mL volumetric flask and adjust to volume with mobile phase .
Q. What experimental details are critical for ensuring reproducibility in TPHG synthesis or analysis?
Document column specifications (e.g., C18 BDS Hypersil vs. YMC-TriArt), mobile phase preparation (exact ratios and degassing protocols), and validation parameters (e.g., retention time stability, peak symmetry). For novel compounds, provide NMR, mass spectrometry, and purity data; for known compounds, cite literature characterization methods .
Advanced Research Questions
Q. How do variations in HPLC parameters (e.g., flow rate, column type) influence TPHG resolution and retention times?
Reducing flow rates from 1.0 mL/min to 0.8 mL/min increases retention times due to slower analyte migration. For example, TPHG retention shifted from 6.344 min (1.0 mL/min, C18 ODS column) to 3.735 min (0.8 mL/min, C18 YMC column). Column chemistry also affects resolution: C18 YMC columns minimize residual silanol interactions, reducing baseline noise compared to C18 BDS Hypersil .
Q. What strategies resolve baseline noise and co-elution in PHG/TPHG analysis?
- Column optimization : Use C18 YMC columns (3 µm particle size) for improved peak symmetry.
- Mobile phase adjustment : Increase acetonitrile to 80% to reduce polarity mismatch between analytes and stationary phase.
- Flow rate calibration : Lower flow rates (0.8 mL/min) enhance separation but require longer runtimes. Validate robustness using spiked pharmaceutical matrices .
Q. How can TPHG be utilized in synthesizing magnetic nanocomposites for solid-phase extraction?
TPHG serves as a precursor in covalent organic frameworks (COFs). For example, Fe₃O₄@COF(TpBD) composites are synthesized via solvothermal reaction of TPHG (1,3,5-trimethylphloroglucinol) with benzidine (BD) on magnetite nanoparticles. These composites efficiently adsorb carvedilol in biological samples, demonstrating TPHG’s utility in material science .
Q. What validation parameters are critical when adapting HPLC methods for TPHG analysis across formulations?
Validate specificity (no interference from excipients), linearity (R² > 0.99 for 50–150% of target concentration), precision (%RSD < 2%), and accuracy (recovery 98–102%). Include robustness testing by varying flow rate (±0.1 mL/min) and mobile phase ratio (±5%) to assess method stability .
Q. How should researchers address contradictions in retention time data across chromatographic studies?
Cross-reference parameters (column type, mobile phase ratio, temperature) and conduct system suitability tests. For example, TPHG RT discrepancies between studies (e.g., 3.274 min vs. 6.344 min) arise from differing column chemistries (C18 YMC vs. C18 ODS). Triangulate data using multiple sources and replicate conditions to verify reproducibility .
Methodological Considerations
- Data Triangulation : Cross-validate findings using HPLC, UV-Vis, and mass spectrometry to confirm TPHG identity .
- Robustness Testing : Assess method stability under parameter variations (e.g., ±5% acetonitrile in mobile phase) to ensure reliability across labs .
- Ethical Reporting : Disclose all optimization steps (e.g., column changes, dilution protocols) to enhance reproducibility and avoid selective data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
